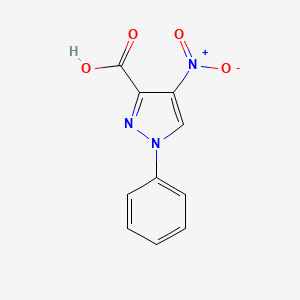

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitro-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)9-8(13(16)17)6-12(11-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZENRRKFQYHSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630441 | |

| Record name | 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701917-03-5 | |

| Record name | 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Guide to the Structural Elucidation of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid for Drug Discovery Applications

Abstract This technical guide provides a comprehensive framework for the structural analysis of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. Pyrazole derivatives are renowned for their diverse pharmacological activities, and this specific compound has been identified as a potent enzyme inhibitor.[1][2][3] A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and guiding future drug development efforts. This document outlines a multi-technique approach, integrating synthesis, spectroscopy, and crystallography to build a complete and validated structural profile, intended for researchers, chemists, and professionals in the field of drug discovery.

The Strategic Importance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug design, forming the core of numerous therapeutic agents with anti-inflammatory, antimicrobial, anticancer, and antipyretic properties.[2][3][4] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, this compound (CAS No. 701917-03-5), combines several key pharmacophoric features:

-

A Phenyl-pyrazole Core: Common in many biologically active compounds.[5]

-

A Carboxylic Acid Group: A crucial functional group for forming hydrogen bonds and salt bridges with biological targets.

-

A Nitro Group: A strong electron-withdrawing group that can significantly influence the molecule's electronic distribution, binding affinity, and metabolic stability.

This compound is a known potent inhibitor of the human alpha/beta hydrolase domain-containing enzyme, making its precise structural characterization a critical step in understanding its inhibitory mechanism and developing next-generation analogues with improved potency and selectivity.[1]

Synthesis and Verification: Establishing a Foundational Workflow

The first step in any structural analysis is the unambiguous synthesis and purification of the target compound. While various synthetic routes to pyrazole carboxylic acids exist, a common and effective strategy involves the reaction of a β-diketoester equivalent with a substituted hydrazine, followed by functional group manipulation.[6][7]

Proposed Synthetic Pathway

A plausible and efficient synthesis begins with the cyclocondensation of a suitable precursor with phenylhydrazine, followed by a regioselective nitration step. This ensures the correct placement of the phenyl and nitro substituents on the pyrazole ring.

Experimental Protocol: Synthesis

-

Step 1: Cyclocondensation: React ethyl 2,3-dioxobutanoate with phenylhydrazine in an acidic medium (e.g., acetic acid) under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Step 2: Saponification: The resulting ester, ethyl 1-phenyl-1H-pyrazole-3-carboxylate, is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

-

Step 3: Nitration: The 1-phenyl-1H-pyrazole-3-carboxylic acid is carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (e.g., 0-10 °C) to install the nitro group at the C4 position.

-

Step 4: Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.

Causality Note: The choice of a strong acid nitrating mixture is dictated by the need to overcome the deactivating effect of the carboxylic acid group on the pyrazole ring. Careful temperature control is essential to prevent over-nitration or degradation of the starting material.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: A Multi-faceted Approach

Spectroscopic analysis provides the first layer of structural evidence, confirming the presence of key functional groups and the connectivity of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the five protons of the phenyl ring, and the acidic proton of the carboxylic acid. The C5-proton of the pyrazole ring should appear as a singlet in the aromatic region. The phenyl protons will likely appear as a complex multiplet.

-

¹³C NMR: The carbon NMR spectrum should show ten distinct signals, corresponding to the ten carbon atoms in the molecule, confirming its asymmetry.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆), chosen for its ability to dissolve the acidic compound and to observe the exchangeable carboxylic proton.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters for pulse sequences, acquisition time, and relaxation delays should be used.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Table 1: Predicted NMR Spectral Data (in DMSO-d₆)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

|---|---|---|---|

| COOH | ~13-14 ppm (broad s) | ~160-165 ppm | Highly deshielded acidic proton and carboxyl carbon. |

| Pyrazole C5-H | ~8.5-9.0 ppm (s) | ~135-140 ppm | Deshielded proton adjacent to two nitrogen atoms. |

| Phenyl C2'/C6'-H | ~7.8-8.0 ppm (m) | ~120-125 ppm | Ortho protons on the phenyl ring. |

| Phenyl C3'/C4'/C5'-H | ~7.4-7.6 ppm (m) | ~128-130 ppm | Meta and para protons on the phenyl ring. |

| Pyrazole C3 | - | ~145-150 ppm | Carbon bearing the carboxylic acid group. |

| Pyrazole C4 | - | ~130-135 ppm | Carbon bearing the nitro group. |

| Phenyl C1' | - | ~138-142 ppm | Phenyl carbon attached to the pyrazole nitrogen. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups within the molecule.

Protocol: FTIR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

|---|---|---|

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1550 and ~1350 | N-O (Nitro Group) | Asymmetric & Symmetric Stretching |

| ~1590, ~1490 | C=C (Aromatic Rings) | Stretching |

| ~1500-1540 | C=N (Pyrazole Ring) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers valuable information about the molecule's fragmentation pattern, further confirming its structure.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes.

-

Data Analysis: Identify the molecular ion peak. In negative mode, the [M-H]⁻ ion is expected at m/z corresponding to the loss of a proton from the carboxylic acid.

Crystallographic Analysis: The Definitive 3D Structure

While spectroscopy provides connectivity data, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in space. This information is the gold standard for structural validation and is indispensable for structure-based drug design.

Experimental Workflow

The process involves growing a high-quality single crystal, collecting diffraction data, and refining the structural model.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Expected Structural Insights

A successful crystallographic analysis of this compound would provide invaluable data:

-

Bond Lengths and Angles: Precise measurements confirming the pyrazole and carboxylic acid geometries.

-

Molecular Conformation: The dihedral angle between the planes of the pyrazole and phenyl rings, which is critical for understanding how the molecule fits into a binding pocket.

-

Intermolecular Interactions: Identification of hydrogen bonding networks, particularly the dimerization pattern common for carboxylic acids, and potential π-π stacking interactions between the aromatic rings. These interactions are fundamental to crystal packing and can mimic interactions with a protein target.

Integrating Structural Data for Drug Development

The true power of this analytical approach lies in the integration of all data. NMR, FTIR, and MS confirm the molecular identity and functional groups, while X-ray crystallography provides the definitive 3D structure. This validated structure serves as the foundational input for computational modeling.

With a high-resolution crystal structure, researchers can perform:

-

Molecular Docking: Accurately predict the binding mode of the inhibitor within the active site of its target enzyme.

-

Structure-Activity Relationship (SAR) Studies: Rationally design new analogues by modifying the structure (e.g., altering substituents on the phenyl ring) and predicting the impact on binding affinity.

-

Pharmacophore Modeling: Identify the key electronic and steric features responsible for its biological activity, guiding the search for novel compounds with similar properties.

Conclusion

The structural analysis of this compound is a critical endeavor that bridges synthetic chemistry and drug discovery. By employing a systematic and multi-technique workflow encompassing synthesis, spectroscopy (NMR, FTIR, MS), and X-ray crystallography, researchers can build a complete and unambiguous structural profile. This detailed understanding is not merely an academic exercise; it is the essential blueprint required to understand the molecule's biological function and to rationally design more effective therapeutics for the future.

References

- 1. This compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

physicochemical properties of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 701917-03-5). This document is intended for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic building block or investigate its potential biological activities, such as its reported inhibitory action on human alpha/beta hydrolase domain-containing enzymes.[1] Due to the limited availability of experimental data in public literature, this guide synthesizes theoretical knowledge with established analytical protocols. We present detailed, field-proven methodologies for determining critical parameters such as acidity (pKa), solubility, thermal stability, and spectroscopic identity. The causality behind experimental choices is explained to ensure that the described protocols are robust and self-validating. This document aims to serve as a foundational resource, highlighting both the predicted characteristics of the molecule and the necessary steps for their empirical validation.

Chemical Identity and Structural Analysis

A thorough understanding of a compound's physicochemical nature begins with its precise chemical identity and an analysis of its structural features, which dictate its behavior in various chemical and biological systems.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: this compound

-

CAS Number: 701917-03-5[2]

-

Molecular Formula: C₁₀H₇N₃O₄

-

Molecular Weight: 233.18 g/mol

Note: This compound should not be confused with its N-unsubstituted analog, 4-Nitro-1H-pyrazole-3-carboxylic acid (CAS No. 5334-40-7).[3][4]

Molecular Structure

Figure 1: 2D structure of this compound.

Analysis of Key Structural Features

The molecule's properties are a composite of its distinct functional groups:

-

Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is a common scaffold in medicinal chemistry, known for a wide range of biological activities.

-

Carboxylic Acid (-COOH): This functional group is the primary determinant of the compound's acidic nature. It is expected to readily donate a proton, influencing solubility in aqueous media of varying pH. Carboxylic acids typically exhibit pKa values in the range of 4 to 5.[5]

-

Nitro Group (-NO₂): A strong electron-withdrawing group. Its presence on the pyrazole ring is predicted to significantly increase the acidity of the carboxylic acid (lowering its pKa) by stabilizing the resulting carboxylate anion through inductive effects. The nitroaromatic nature also has implications for the compound's stability, reactivity, and analytical profile.[6]

-

N-Phenyl Group (-C₆H₅): The phenyl substituent at the N1 position adds significant non-polar character to the molecule, which will likely decrease its overall solubility in water while increasing its affinity for organic solvents and hydrophobic interactions in biological systems.

Physicochemical Properties: Data and Experimental Determination

This section summarizes the available and predicted physicochemical data and provides robust protocols for their experimental determination.

Summary of Physicochemical Data

| Property | Value | Source & Comments |

| CAS Number | 701917-03-5 | Chemical Abstracts Service Registry Number.[2] |

| Molecular Formula | C₁₀H₇N₃O₄ | Calculated from structure. |

| Molecular Weight | 233.18 g/mol | Calculated from formula. |

| Appearance | White to pale cream crystals or powder | Based on data for the related compound.[7] |

| Melting Point | Data not available | Expected to be a solid with a relatively high melting point, likely decomposing upon melting. Experimental determination is required. |

| Boiling Point | Data not available | Not applicable; the compound will likely decompose at temperatures well below its boiling point. |

| pKa | Data not available | Predicted to be < 4 due to the electron-withdrawing nitro group. Experimental determination via potentiometric titration is recommended. |

| Solubility | Data not available | Predicted to be poorly soluble in water and non-polar solvents, but soluble in aqueous base (e.g., NaOH, NaHCO₃) and polar organic solvents (e.g., DMSO, DMF). |

Acidity (pKa) Determination

The pKa is a critical parameter for predicting a compound's ionization state, solubility, and absorption in biological systems. Potentiometric titration is the gold-standard method for its determination due to its high precision.[8]

This protocol is adapted from established methods for determining the pKa of active pharmaceutical ingredients.[9]

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[9]

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable co-solvent (if necessary, e.g., methanol) and dilute with water to a final concentration of approximately 1 mM. The use of co-solvents can affect the pKa, and results should be reported with the specific solvent system used.[8]

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[9]

-

-

Titration Setup:

-

Place the sample solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).

-

Purge the solution with nitrogen gas for 10-15 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate titration of the analyte.[8]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

-

Titration Procedure:

-

Make the solution acidic (pH ~2.0) by adding a small amount of 0.1 M HCl.

-

Titrate the solution by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units per minute).[9]

-

Continue the titration until the pH reaches approximately 12.0.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence point is the volume at which this derivative is maximal.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[9]

-

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile

A qualitative solubility assessment is a fundamental test that provides insights into the polarity of a molecule and the presence of acidic or basic functional groups.[10]

This hierarchical testing protocol is a standard method in organic qualitative analysis.[10][11][12][13]

-

Test in Water: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If the compound dissolves, test the solution with pH paper. A pH of 4 or lower would confirm an acidic, water-soluble compound.[11] Given the structure, low solubility is expected.

-

Test in 5% NaOH: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% aqueous NaOH. Shake vigorously. The presence of the carboxylic acid group should lead to the formation of a water-soluble sodium carboxylate salt, causing the compound to dissolve. This confirms the presence of an acidic functional group.[10]

-

Test in 5% NaHCO₃: If soluble in NaOH, perform a new test by adding ~25 mg of the compound to 0.75 mL of 5% aqueous NaHCO₃. Shake vigorously. Carboxylic acids are generally strong enough acids to react with the weak base sodium bicarbonate, causing dissolution and potentially the evolution of CO₂ gas.[14] This test helps differentiate strong acids (like carboxylic acids) from weaker acids (like phenols) which typically do not dissolve in NaHCO₃.[13]

-

Test in 5% HCl: As a control, test solubility in 5% aqueous HCl. The compound should be insoluble, as it lacks a basic functional group that can be protonated.[10]

-

Test in Organic Solvents: Assess solubility in a range of organic solvents like ethanol, acetone, and dichloromethane to establish a profile for analytical and synthetic applications.

Caption: Decision workflow for classifying an organic acid by solubility.

Stability Profile

The stability of a compound under various environmental conditions (heat, light, oxidation) is critical for its handling, storage, and application. Nitroaromatic compounds, in particular, require careful stability assessment.

General Considerations for Nitroaromatic Compounds

The electron-withdrawing nitro group can influence the stability of the aromatic ring.[6] Degradation can occur through several pathways:

-

Thermal Degradation: High temperatures can lead to decomposition, potentially involving the cleavage of the C-NO₂ bond.[15]

-

Photochemical Degradation: Exposure to UV or visible light can induce degradation, leading to hydroxylated derivatives or ring-opened products.[6]

-

Chemical Stability: The stability in different solvents and pH conditions should be assessed, as some nitroaromatic compounds can decompose in certain liquid chromatography systems or solutions.[16]

Proposed Stability Testing Protocol

A comprehensive stability assessment involves subjecting the compound to stress conditions and monitoring its degradation over time.

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Photostability: Expose a solution to a controlled light source (e.g., in a photoreactor). Prepare an identical sample wrapped in aluminum foil to serve as a dark control, kept at the same temperature.[6]

-

Thermal Stability (Solution): Store solutions at elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven. Keep a control sample at room temperature or refrigerated.

-

Thermal Stability (Solid): Use Differential Scanning Calorimetry (DSC) to determine the onset of thermal decomposition of the solid material.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from all stressed and control samples.

-

Quantification: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). Quantify the remaining percentage of the parent compound.

-

Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation rate.

Caption: A generalized workflow for assessing compound stability.

Conclusion

This compound is a structurally interesting molecule with potential applications in chemical and biological research. This guide has established its fundamental chemical identity and highlighted the significant lack of publicly available experimental data for its key physicochemical properties. The predicted characteristics—strong acidity, poor aqueous solubility, and potential stability concerns typical of nitroaromatics—require empirical validation. The detailed, step-by-step protocols provided herein for determining pKa, solubility, and stability are designed to be robust and self-validating, offering a clear path for researchers to generate the critical data needed for any future development or application of this compound.

References

- 1. This compound [cymitquimica.com]

- 2. This compound | 701917-03-5 [chemicalbook.com]

- 3. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. benchchem.com [benchchem.com]

- 7. H26224.09 [thermofisher.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Applications

Introduction

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a scaffold of immense significance in medicinal chemistry and materials science.[1][2][3] The structure is characterized by a phenyl group at the N1 position, a nitro group at C4, and a carboxylic acid at C3. This unique combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate for the synthesis of a wide array of functional molecules. Pyrazole derivatives are known for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][4][5] The presence of the electron-withdrawing nitro group and the versatile carboxylic acid handle allows for extensive structural modifications, making this compound a key building block for drug discovery and the development of novel materials.[6][7] This guide provides an in-depth examination of its synthesis, structural characterization, chemical behavior, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis and Mechanism

The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[8] A common and effective route to pyrazole-3-carboxylic acids involves the reaction of a furan-2,3-dione with a hydrazine.[9][10][11] Subsequent nitration of the pyrazole ring yields the target compound.

Synthetic Pathway Overview

A plausible and documented approach involves a two-step process:

-

Knorr Pyrazole Synthesis: Reaction of ethyl 2-cyano-3-oxobutanoate with phenylhydrazine to form the pyrazole core.

-

Electrophilic Nitration: Introduction of the nitro group onto the C4 position of the pyrazole ring using a nitrating agent like fuming nitric acid. Pyrazole systems are aromatic and can undergo electrophilic substitution reactions such as nitration.[6][12]

Caption: General synthetic workflow for pyrazole-3-carboxylic acid derivatives.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-3-carboxylic acid followed by Nitration

This protocol is a representative example based on established pyrazole synthesis methodologies.[8][12]

Step 1: Synthesis of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

-

To a solution of diethyl 1,3-acetonedicarboxylate (1 equiv.) in ethanol, add phenylhydrazine (1 equiv.).

-

Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the pyrazolone ester intermediate.[13][14]

Step 2: Hydrolysis to 1-Phenyl-1H-pyrazole-3-carboxylic acid

-

Suspend the pyrazolone ester (1 equiv.) in an aqueous solution of sodium hydroxide (10%).

-

Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

-

Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2-3.

-

Filter the resulting white precipitate, wash thoroughly with water, and dry under vacuum to yield the carboxylic acid.

Step 3: Nitration to this compound

-

Carefully add 1-phenyl-1H-pyrazole-3-carboxylic acid (1 equiv.) in small portions to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).

-

Maintain the temperature below 10 °C during the addition.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the mixture onto crushed ice, which will cause the nitrated product to precipitate.

-

Filter the solid, wash with copious amounts of cold water until the washings are neutral, and then recrystallize from an appropriate solvent like ethanol/water to afford the pure product.

Structural Elucidation & Physicochemical Properties

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Data

The interpretation of NMR, IR, and Mass Spectra provides unambiguous confirmation of the molecular structure.

| Property | Value / Description |

| Molecular Formula | C₁₀H₇N₃O₄[15] |

| Molecular Weight | 233.18 g/mol [15] |

| CAS Number | 701917-03-5[16] |

| Appearance | White to pale cream crystalline powder[17] |

| Melting Point | Varies by source, typically >200 °C with decomposition. |

Spectroscopic Interpretation

| Technique | Characteristic Peaks / Signals | Interpretation |

| ¹H NMR | δ ~13.0-14.0 (s, 1H, broad)δ ~8.5-9.0 (s, 1H)δ ~7.5-8.0 (m, 5H) | Carboxylic acid proton (-COOH).[18]Pyrazole C5-H proton.Aromatic protons of the phenyl ring. |

| ¹³C NMR | δ ~160-165δ ~140-150δ ~120-135 | Carboxylic acid carbonyl carbon.Pyrazole ring carbons (C3, C4, C5).Phenyl ring carbons.[19] |

| IR (KBr, cm⁻¹) | 2500-3300 (very broad)~1710 (strong)~1530 & ~1350 (strong)~1600, 1490 | O-H stretch of the hydrogen-bonded carboxylic acid dimer.[18]C=O stretch of the carboxylic acid.[18]Asymmetric and symmetric N-O stretches of the nitro group.C=C and C=N stretches of the aromatic rings. |

| Mass Spec (EI) | m/z = 233 (M⁺) | Molecular ion peak corresponding to the molecular weight of the compound. |

Chemical Reactivity and Derivatization

The molecule's reactivity is governed by its three key functional groups: the carboxylic acid, the nitro group, and the pyrazole ring. This trifecta of functionality makes it a highly versatile synthetic intermediate.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a gateway for numerous transformations, most commonly esterification and amidation, which are crucial for modifying the compound's solubility and biological activity. These reactions typically proceed via an acid chloride intermediate for enhanced reactivity.[11][20]

Protocol: Esterification via Acid Chloride

-

Acid Chloride Formation: Reflux this compound (1 equiv.) in thionyl chloride (SOCl₂) with a catalytic amount of DMF for 2-3 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.

-

Ester Formation: Dissolve the crude acid chloride in a dry, inert solvent (e.g., THF or DCM). Add the desired alcohol (1.1 equiv.) and a non-nucleophilic base like triethylamine or pyridine (1.2 equiv.) at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup to remove salts and purify the product by column chromatography or recrystallization.

Reactions of the Nitro Group

The nitro group is a powerful electron-withdrawing group but can be readily reduced to an amino group, transforming the electronic properties of the molecule and providing a new site for functionalization.[21] This reduction is a key step in the synthesis of many bioactive pyrazole derivatives.

Protocol: Reduction to 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

-

Dissolve the nitro compound (1 equiv.) in a solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as Palladium on carbon (10% Pd/C) or tin(II) chloride (SnCl₂).

-

Introduce a hydrogen source. This can be hydrogen gas (H₂) bubbled through the solution or a transfer hydrogenation reagent like hydrazine hydrate or ammonium formate.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Filter off the catalyst (if using Pd/C) and remove the solvent in vacuo. Purify the resulting amine as needed. The product is 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid.[15]

Caption: Key derivatization pathways for the title compound.

Applications in Research and Drug Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a crucial precursor for compounds with significant therapeutic potential.

-

Anticancer Agents: This molecule is a building block for potent kinase inhibitors. For instance, it has been used in the synthesis of derivatives targeting Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[21] The carboxylic acid allows for coupling with various amine-containing fragments to explore structure-activity relationships.[21]

-

Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib contain a pyrazole core. The ability to derivatize this compound allows for the synthesis of novel COX-2 inhibitors.[4]

-

Antimicrobial Agents: The pyrazole nucleus is present in numerous compounds with antibacterial and antifungal properties.[4][5] The nitroaromatic feature itself can contribute to antimicrobial activity.

-

Energetic Materials: Nitropyrazoles are a class of energetic materials studied for their high thermal stability and energy content, making them potential components in explosives and propellants.[6][7]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The information below is a summary based on available Safety Data Sheets (SDS).[22][23][24]

| Category | Guideline |

| Hazards | Causes skin irritation (Category 2). Causes serious eye irritation (Category 2). May cause respiratory irritation.[22] |

| Prevention | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area. Wash hands and exposed skin thoroughly after handling.[22][23] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with plenty of soap and water. Inhalation: Remove victim to fresh air.[22] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up. |

| Incompatibilities | Strong oxidizing agents, strong bases, amines, strong reducing agents.[23][24] |

Conclusion

This compound is a compound of considerable scientific interest, bridging the fields of synthetic organic chemistry, medicinal chemistry, and materials science. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, establishes it as a powerful and strategic intermediate. The ability to readily modify the carboxylic acid and nitro groups allows for the systematic development of new molecular entities, from potent kinase inhibitors for cancer therapy to stable energetic materials. This guide provides the foundational knowledge for researchers to safely handle, utilize, and innovate with this valuable chemical scaffold.

References

-

Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Semantic Scholar. [Link]

-

4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739. PubChem. [Link]

-

Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF. ResearchGate. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

-

4-Nitro-1H-pyrazole-3-carboxylic acid. Oakwood Chemical. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ScienceDirect. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Pyrazole-3-carboxylic acid. SpectraBase. [Link]

-

4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739. PubChem. [Link]

-

(PDF) Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. ResearchGate. [Link]

-

Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. [Link]

-

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | C10H9N3O2 | CID 12363470. PubChem. [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide | Request PDF. ResearchGate. [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mc.minia.edu.eg [mc.minia.edu.eg]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 9. Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 13. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 14. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 15. 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | C10H9N3O2 | CID 12363470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

- 17. 4-Nitro-1H-pyrazole-3-carboxylic acid, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jocpr.com [jocpr.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid CAS number and identifiers

An In-Depth Technical Guide to 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Introduction

This compound is a heterocyclic organic compound built upon the pyrazole scaffold. Pyrazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities and presence in numerous FDA-approved drugs.[1][2] These five-membered aromatic rings containing two adjacent nitrogen atoms are versatile pharmacophores, appearing in therapeutics for inflammation, cancer, and microbial infections.[2][3] The specific molecule, this compound, combines this potent core with key functional groups—a phenyl ring at the N1 position, a nitro group at C4, and a carboxylic acid at C3—that enable its utility as both a biologically active molecule and a versatile intermediate for further chemical synthesis. This guide provides a comprehensive overview of its identifiers, properties, synthesis, and applications for researchers in drug discovery and development.

Chemical Identifiers and Properties

Accurate identification is critical for regulatory compliance, procurement, and research documentation. The primary CAS number for this compound is 701917-03-5.[4][5][6]

| Identifier | Value | Source |

| CAS Number | 701917-03-5 | ChemicalBook[4], CymitQuimica[6] |

| Molecular Formula | C₁₀H₇N₃O₄ | Calculated |

| Molecular Weight | 233.18 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[O-] | N/A |

| InChI Key | YWQLGKFZENMTRB-UHFFFAOYSA-N | N/A |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazole carboxylic acids can be achieved through several established routes, often involving the cyclization of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives.[7] A logical and efficient pathway for synthesizing this compound involves the condensation of a β-ketoester bearing a nitro group with phenylhydrazine.

Proposed Synthetic Pathway:

The reaction proceeds via a Knorr-type pyrazole synthesis.

-

Step 1: Nucleophilic Attack. Phenylhydrazine acts as the nucleophile. The more nucleophilic terminal nitrogen attacks one of the carbonyl carbons of ethyl 2-nitro-3-oxobutanoate.

-

Step 2: Condensation & Dehydration. The initial adduct undergoes intramolecular condensation. The newly formed hydrazone intermediate then cyclizes as the remaining free nitrogen attacks the second carbonyl group. This is followed by a dehydration step, which is often acid-catalyzed, to form the stable aromatic pyrazole ring.

-

Step 3: Saponification. The resulting ethyl ester is hydrolyzed to the desired carboxylic acid using a base like sodium hydroxide, followed by acidification to protonate the carboxylate.

This approach is favored because the necessary precursors are commercially available or readily synthesized, and the reaction conditions are generally mild, providing good control over the final substitution pattern. The electron-withdrawing nitro group at the C4 position is installed via the starting β-ketoester, avoiding harsh nitration conditions on the pre-formed pyrazole ring, which could lead to side products.

Synthesis Workflow Diagram

Caption: Proposed synthesis of the target compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential applications within drug discovery, primarily as a bioactive molecule and a structural scaffold.

Enzyme Inhibition

This specific compound has been identified as a potent inhibitor of a human enzyme belonging to the alpha/beta hydrolase domain (ABHD) family.[6] The ABHD family includes numerous lipases and esterases that are critical in metabolic pathways, including lipid signaling. Inhibitors of these enzymes are actively being investigated for therapeutic potential in metabolic disorders, inflammation, and oncology. The carboxylic acid and nitro groups likely play key roles in binding to the enzyme's active site through hydrogen bonding and electrostatic interactions.

Scaffold for Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern drug design.[1][3] The title compound serves as an excellent starting point for generating compound libraries due to its three points of diversification:

-

The Carboxylic Acid: This group can be readily converted into a wide array of functional groups, such as amides, esters, or hydrazides, by coupling with various amines or alcohols.[8][9] This is a common strategy to modulate solubility, cell permeability, and target binding affinity.

-

The Phenyl Ring: The phenyl group can be substituted with different moieties to explore structure-activity relationships (SAR). For example, adding electron-donating or withdrawing groups can influence the electronic properties of the pyrazole ring and alter binding interactions.

-

The Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized, opening up another vector for chemical modification.

Derivatives of pyrazole-3-carboxylic acid have been investigated for a multitude of therapeutic applications, including the development of novel anti-inflammatory and antibacterial agents.[8]

Experimental Protocols

The following is a representative protocol for the synthesis of the title compound, based on established chemical principles for pyrazole formation.

Protocol: Synthesis of this compound

Materials:

-

Ethyl 2-nitro-3-oxobutanoate

-

Phenylhydrazine

-

Ethanol, absolute

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

Part A: Synthesis of Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-nitro-3-oxobutanoate (10 mmol) and absolute ethanol (100 mL).

-

Stir the solution until the ester is fully dissolved.

-

Add phenylhydrazine (10 mmol) dropwise to the solution at room temperature.

-

Add 2-3 drops of concentrated HCl as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer successively with 1M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl ester, which can be purified by column chromatography or recrystallization.

Part B: Hydrolysis to this compound

-

Dissolve the crude ethyl ester from Part A in a mixture of ethanol (50 mL) and a 2M aqueous solution of NaOH (25 mL).

-

Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

-

Acidify the solution dropwise with concentrated HCl until the pH is approximately 2. A precipitate should form.

-

Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

Dry the solid product under vacuum to yield this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and medicinal chemistry. Its well-defined structure, accessible synthesis, and demonstrated biological activity as an enzyme inhibitor make it a valuable tool.[6] Furthermore, its chemical functionality provides a robust platform for the synthesis of novel derivatives, leveraging the proven therapeutic potential of the pyrazole scaffold to explore new chemical space and develop next-generation therapeutics.

References

-

PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739. [Link]

- Abdellatif, K. A., et al. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry Letters, 2009.

-

Oakwood Chemical. 4-Nitro-1H-pyrazole-3-carboxylic acid. [Link]

-

Ansari, A., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 2017. [Link]

-

Çetinkaya, E., et al. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark, 2018. [Link]

-

Wang, Y., et al. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 2022. [Link]

-

de la Torre, P., et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 2021. [Link]

-

PubChem. 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874. [Link]

-

Wang, Z., et al. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 2015. [Link]

-

ResearchGate. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide | Request PDF. [Link]

-

ResearchGate. (PDF) Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. [Link]

-

Kumar, V., et al. Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 2013. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 701917-03-5 [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound [cymitquimica.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mc.minia.edu.eg [mc.minia.edu.eg]

- 9. mdpi.com [mdpi.com]

A Technical Guide to Nitrated Pyrazole Compounds: Synthesis, Characterization, and Applications

Introduction

Nitrated pyrazole compounds represent a versatile and highly significant class of nitrogen-containing heterocycles. Their unique chemical architecture, characterized by the aromatic pyrazole ring substituted with one or more nitro groups, imparts a range of desirable properties. These compounds have garnered considerable attention across various scientific disciplines, most notably in the fields of energetic materials and medicinal chemistry.[1][2][3][4] The electron-withdrawing nature of the nitro group profoundly influences the electronic properties and reactivity of the pyrazole core, leading to applications ranging from high-performance explosives to potent therapeutic agents.[1][2][5]

This technical guide provides an in-depth exploration of nitrated pyrazole compounds, intended for researchers, scientists, and drug development professionals. It will delve into the core aspects of their synthesis, including regioselectivity challenges, comprehensive characterization methodologies, and a survey of their principal applications. The narrative is structured to provide not just procedural details but also the underlying scientific principles and rationale that guide experimental design and interpretation.

The Chemistry of Nitrated Pyrazoles: An Overview

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is inherently electron-rich and susceptible to electrophilic substitution.[6][7] The introduction of nitro groups (NO₂) dramatically alters this characteristic. The strong electron-withdrawing capacity of the nitro group deactivates the ring towards further electrophilic attack and increases the acidity of the N-H proton. The number and position of the nitro groups on the pyrazole ring are critical determinants of the compound's properties, including its energy content, stability, and biological activity.[1][2]

Synthesis of Nitrated Pyrazole Compounds

The synthesis of nitrated pyrazoles is a cornerstone of their study and application. The primary method for their preparation is the direct nitration of a pyrazole precursor. However, the regioselectivity of this reaction—the control of which position on the ring is nitrated—is a significant challenge that requires careful consideration of the reaction conditions and the nature of the starting material.[8]

Nitrating Agents and Reaction Conditions

A variety of nitrating agents are employed for the synthesis of nitrated pyrazoles, each with its own reactivity profile and suitability for different substrates. The choice of nitrating agent and reaction conditions is pivotal in achieving the desired product with high yield and selectivity.

| Nitrating Agent/System | Typical Substrates | Key Considerations & Rationale |

| Mixed Acid (HNO₃/H₂SO₄) | Unsubstituted and deactivated pyrazoles | The strong acidity of this system generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of electron-deficient pyrazole rings. The concentration of sulfuric acid is critical for controlling the nitrating power.[9][10] |

| Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O) | Activated and moderately deactivated pyrazoles | This system generates acetyl nitrate, a less aggressive nitrating agent than the nitronium ion. It is often used for substrates that are sensitive to strong acids and allows for milder reaction conditions.[6][10] |

| N-Nitropyrazoles | Aromatic and heteroaromatic compounds | Certain N-nitropyrazoles, such as 5-methyl-1,3-dinitro-1H-pyrazole, can act as powerful and controllable sources of the nitronium ion for the nitration of other organic molecules. This method offers good atom economy and can be scalable.[11] |

| Other Nitrating Agents | Specialized applications | Reagents like dinitrogen pentoxide (N₂O₅) and nitronium tetrafluoroborate (NO₂BF₄) are also used, particularly when anhydrous conditions are required or for the synthesis of highly nitrated compounds. |

Regioselectivity in Pyrazole Nitration

The position of nitration on the pyrazole ring is influenced by both electronic and steric factors. In unsubstituted pyrazole, electrophilic attack typically occurs at the C4 position.[7][12] However, the presence of substituents on the ring can direct the incoming nitro group to other positions.

Key Factors Influencing Regioselectivity:

-

Electronic Effects: Electron-donating groups (e.g., alkyl, amino) activate the ring and can direct nitration to the ortho and para positions relative to themselves. Conversely, electron-withdrawing groups (including other nitro groups) deactivate the ring and direct incoming electrophiles to meta positions, although the overall reactivity is reduced.[8]

-

Steric Hindrance: Bulky substituents can physically block access to adjacent positions, favoring nitration at less sterically hindered sites.[8]

-

Reaction Conditions: The acidity of the medium can play a crucial role. In strongly acidic conditions, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. This can sometimes lead to nitration on a phenyl substituent if one is present, rather than on the pyrazole ring itself.[10]

The following diagram illustrates the general principles of regioselectivity in pyrazole nitration.

Caption: Key factors governing the regiochemical outcome of pyrazole nitration.

Experimental Protocol: Synthesis of 4-Nitropyrazole

This protocol provides a generalized procedure for the synthesis of 4-nitropyrazole, a common building block in the synthesis of more complex nitrated pyrazoles.

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Materials:

-

Pyrazole

-

Fuming Nitric Acid (90%)

-

Fuming Sulfuric Acid (20% SO₃)

-

Ice

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully prepare a mixture of fuming sulfuric acid and fuming nitric acid in an ice bath, maintaining the temperature below 10 °C.

-

Addition of Pyrazole: Slowly add pyrazole to the cold nitrating mixture portion-wise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. A precipitate of 4-nitropyrazole should form.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-nitropyrazole.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of Nitrated Pyrazole Compounds

Unambiguous characterization is essential to confirm the structure, purity, and properties of synthesized nitrated pyrazole compounds. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[13] The chemical shifts of the protons and carbons on the pyrazole ring are highly sensitive to the electronic environment, and the presence of nitro groups causes a significant downfield shift of adjacent nuclei.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The asymmetric and symmetric stretching vibrations of the nitro group typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.[15][16][17]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[18] This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties and reactivity of nitrated pyrazoles, particularly in the context of energetic materials where crystal packing density is a key parameter.[19][20][21][22]

The following diagram outlines a typical workflow for the characterization of a newly synthesized nitrated pyrazole.

Caption: A standard workflow for the characterization of nitrated pyrazoles.

Applications of Nitrated Pyrazole Compounds

The unique properties of nitrated pyrazoles have led to their exploration in several high-stakes applications.

Energetic Materials

Nitrated pyrazoles are a significant class of energetic materials, finding applications as explosives, propellants, and pyrotechnics.[1][2][23] Their high nitrogen content and positive heats of formation contribute to their high energy density.[1][2] Furthermore, the stability of the pyrazole ring can lead to energetic materials with desirable properties such as high thermal stability and low sensitivity to impact and friction, which are critical for safe handling and storage.[1][2][23] Compounds like 3,4,5-trinitropyrazole (TNP) exhibit detonation properties comparable to or exceeding those of traditional explosives like TNT.[1][24]

| Compound | Key Energetic Properties |

| 3,4-Dinitropyrazole (DNP) | High energy, low sensitivity, potential replacement for TNT.[9][24] |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | High energy, low melting point, suitable for melt-cast applications.[9][24] |

| 3,4,5-Trinitropyrazole (TNP) | High detonation velocity and pressure, good thermal stability.[1] |

Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3][25][26][27] The introduction of a nitro group can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Nitrated pyrazoles have been investigated for a range of therapeutic applications, including:

-

Anti-inflammatory Agents: Some pyrazole derivatives exhibit anti-inflammatory activity through the inhibition of enzymes like cyclooxygenase (COX).[5][26]

-

Antimicrobial Agents: The antimicrobial potential of nitrated pyrazoles has been explored, with some derivatives showing activity against various bacterial and fungal strains.[4][5]

-

Anticancer Agents: The pyrazole nucleus is a common feature in many anticancer drug candidates.[25][26]

-

Neuroprotective Agents: Certain pyrazole-based compounds have shown promise in preclinical models of neurodegenerative diseases.[5]

Safety and Handling

Nitrated pyrazole compounds, particularly those with multiple nitro groups, are energetic materials and must be handled with extreme caution.[28][29][30]

Essential Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and gloves.[28][29]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[28]

-

Ignition Sources: Avoid all sources of ignition, including sparks, open flames, and static discharge. Use non-sparking tools.[28]

-

Scale: Handle only small quantities of these materials, especially during initial synthesis and characterization.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[28][29]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous materials.[29]

Conclusion and Future Outlook

Nitrated pyrazole compounds are a fascinating and important class of molecules with a dual identity as both potent energetic materials and promising scaffolds for drug discovery. The ongoing research in this field is focused on the development of new synthetic methodologies to achieve greater control over regioselectivity, the synthesis of novel compounds with enhanced energetic performance and reduced sensitivity, and the exploration of their therapeutic potential in a wider range of disease areas. The continued investigation of the structure-property relationships of these compounds will undoubtedly lead to new and exciting applications in the years to come.

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed. Retrieved January 2, 2026, from [Link]

-

The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. (n.d.). DSpace Repository. Retrieved January 2, 2026, from [Link]

-

Review on synthesis of nitropyrazoles. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Review on Synthesis of Nitropyrazoles. (n.d.). 《含能材料》:火炸药. Retrieved January 2, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Semantic Scholar. Retrieved January 2, 2026, from [Link]

-

Energetic characteristics of compounds 8-15. The data of compounds 8-11... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

-

reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (n.d.). Canadian Science Publishing. Retrieved January 2, 2026, from [Link]

-

New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 2, 2026, from [Link]

-

Pyrazole: A potent drug candidate with various Pharmacological activities. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (n.d.). JACS Au - ACS Publications. Retrieved January 2, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

-

An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

(PDF) Nitropyrazoles. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

X‐ray structures of polynitropyrazoles. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

13 C NMR chemical shifts (ppm) of C-nitropyrazoles[3]. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

(PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). Retrieved January 2, 2026, from [Link]

-

Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. (n.d.). Elementary Education Online. Retrieved January 2, 2026, from [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 2, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Retrieved January 2, 2026, from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 2, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

-

Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 2, 2026, from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 2, 2026, from [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds | MDPI [mdpi.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ilkogretim-online.org [ilkogretim-online.org]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. energetic-materials.org.cn [energetic-materials.org.cn]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chemicalbook.com [chemicalbook.com]

- 29. aksci.com [aksci.com]

- 30. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Theoretical Mechanism of Action for 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of cellular signaling and enzyme kinetics perpetually unveils novel molecules with the potential to modulate disease pathways. Among these, 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid has emerged as a compound of significant interest. This guide, intended for the discerning scientific community, provides a comprehensive exploration of its theoretical mechanism of action. As a Senior Application Scientist, my objective is to not only present the current understanding but also to illuminate the experimental avenues that can further solidify this knowledge. We will delve into the core of its inhibitory action, the downstream consequences on cellular signaling, and the methodologies to rigorously validate these hypotheses.

Section 1: Unveiling the Target: Irreversible Inhibition of α/β-Hydrolase Domain Containing 1 (ABHD1)

The central hypothesis for the mechanism of action of this compound revolves around its function as a potent and irreversible inhibitor of the human enzyme α/β-hydrolase domain containing 1 (ABHD1) . ABHD1 is a member of the serine hydrolase superfamily, a large and diverse class of enzymes that play crucial roles in lipid metabolism and signaling.

The ABHD1 Enigma: A Serine Hydrolase with Profound Impact

ABHD1 is known to possess a canonical catalytic triad, analogous to that of serine proteases, which is essential for its hydrolytic activity. While the precise physiological substrates of ABHD1 are still under investigation, compelling evidence suggests its involvement in the hydrolysis of lysophospholipids.

Based on sequence homology and predictive modeling, the catalytic triad of human ABHD1 is postulated to consist of the following residues:

-

Serine (Ser203) : The nucleophilic residue that initiates the catalytic attack.

-

Aspartate (Asp329) : Functions to orient and stabilize the histidine residue.

-

Histidine (His358) : Acts as a general base to activate the serine nucleophile.

The activity of ABHD1 is critical in maintaining the homeostasis of certain bioactive lipids. Its inhibition, therefore, is expected to have significant downstream consequences on cellular signaling pathways.

The Inhibitor's Approach: A Covalent Embrace

This compound is classified as a mechanism-based inhibitor, meaning it is chemically inert until it interacts with the active site of its target enzyme. The pyrazole-based structure is a key feature, as N-acyl pyrazoles are known to be effective irreversible inhibitors of serine hydrolases.

The proposed mechanism of irreversible inhibition is as follows:

-

Binding and Recognition: The inhibitor initially binds non-covalently to the active site of ABHD1. The phenyl and nitro-pyrazole moieties likely contribute to the specificity and affinity of this initial interaction.

-

Nucleophilic Attack: The activated catalytic serine (Ser203) of ABHD1 performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid group of the inhibitor.

-